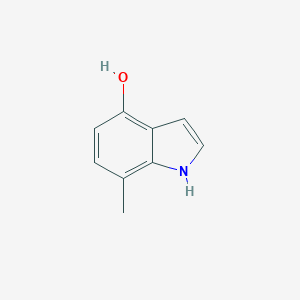

7-methyl-1H-indol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(11)7-4-5-10-9(6)7/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRSZBYNBCARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318947 | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-91-3 | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19499-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indol-4-ol

Abstract

7-Methyl-1H-indol-4-ol is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core of various pharmacologically active agents. This technical guide provides a comprehensive overview of viable synthetic pathways to this valuable molecule. Two primary, robust strategies are detailed: the Leimgruber-Batcho indole synthesis, offering superior regioselectivity, and the classical Fischer indole synthesis, a versatile and widely utilized method. This document furnishes researchers, scientists, and drug development professionals with an in-depth analysis of the chemical principles, step-by-step experimental protocols, and critical process parameters for the successful synthesis of 7-methyl-1H-indol-4-ol. The causality behind experimental choices is elucidated to provide actionable insights for laboratory application.

Introduction

The indole nucleus is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities. The specific substitution pattern of 7-methyl-1H-indol-4-ol imparts unique physicochemical properties that are of significant interest in the design of novel therapeutics. Its synthesis, therefore, is a key step in the exploration of new chemical entities. This guide presents two well-established synthetic routes, each with its own set of advantages and considerations.

Part 1: The Leimgruber-Batcho Indole Synthesis: A Regioselective Approach

The Leimgruber-Batcho indole synthesis is a powerful and highly regioselective method for the preparation of indoles from o-nitrotoluenes.[1] This pathway is particularly advantageous for the synthesis of 7-methyl-1H-indol-4-ol as it avoids the potential formation of isomeric byproducts often encountered in other methods. The proposed synthesis commences with the commercially available 2,5-dimethylphenol and proceeds through a three-step sequence of nitration, enamine formation with reductive cyclization, and subsequent demethylation.

Logical Workflow for the Leimgruber-Batcho Synthesis

Caption: Leimgruber-Batcho synthesis pathway for 7-methyl-1H-indol-4-ol.

Step 1: Synthesis of 2,5-Dimethyl-4-nitroanisole

The synthesis begins with the nitration of 2,5-dimethylphenol, followed by methylation of the resulting nitrophenol.

Experimental Protocol:

-

Nitration: To a stirred solution of 2,5-dimethylphenol (1 equivalent) in glacial acetic acid, slowly add a mixture of nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C). After the addition is complete, the reaction is stirred for a specified time until completion, monitored by TLC. The reaction mixture is then poured into ice water, and the precipitated 2,5-dimethyl-4-nitrophenol is collected by filtration.

-

Methylation: The dried 2,5-dimethyl-4-nitrophenol (1 equivalent) is dissolved in a suitable solvent such as acetone. Anhydrous potassium carbonate (K2CO3, 1.5-2 equivalents) is added, followed by methyl p-toluenesulfonate (1.1 equivalents). The mixture is refluxed for several hours until the starting material is consumed.[2] The reaction mixture is then filtered, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield 2,5-dimethyl-4-nitroanisole.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 2,5-Dimethylphenol | 1 eq | Temperature control during nitration is critical. | 85-95% (for methylation) |

| Nitric Acid/Sulfuric Acid | Varies | Slow addition to manage exotherm. | |

| Glacial Acetic Acid | Solvent | ||

| Methyl p-toluenesulfonate | 1.1 eq | Reflux temperature. | |

| Potassium Carbonate | 1.5-2 eq | Anhydrous conditions. | |

| Acetone | Solvent |

Step 2 & 3: Enamine Formation and Reductive Cyclization to 4-Methoxy-7-methyl-1H-indole

This two-step sequence is the core of the Leimgruber-Batcho synthesis. The o-nitrotoluene derivative is first condensed with a formamide acetal to form an enamine, which then undergoes reductive cyclization to the indole.[1]

Experimental Protocol:

-

A solution of 2,5-dimethyl-4-nitroanisole (1 equivalent) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents) and pyrrolidine (1.2 equivalents). The mixture is heated to reflux for several hours.[1] The progress of the enamine formation can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude enamine is then dissolved in a suitable solvent like methanol or a mixture of THF and methanol.

-

For the reductive cyclization, Raney nickel is added to the solution, followed by the careful addition of hydrazine hydrate.[3] The reaction is often exothermic and proceeds with the evolution of nitrogen gas. The mixture is stirred until the reaction is complete.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford 4-methoxy-7-methyl-1H-indole.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 2,5-Dimethyl-4-nitroanisole | 1 eq | Reflux temperature for enamine formation. | 70-85% (over two steps) |

| DMF-DMA | 1.2 eq | ||

| Pyrrolidine | 1.2 eq | ||

| Raney Nickel | Catalytic | Careful addition of hydrazine. | |

| Hydrazine Hydrate | Excess | Exothermic reaction. | |

| DMF, Methanol/THF | Solvents |

Step 4: Demethylation to 7-Methyl-1H-indol-4-ol

The final step is the cleavage of the methyl ether to yield the desired 4-hydroxyindole. Boron tribromide (BBr3) is a highly effective reagent for this transformation.[4]

Experimental Protocol:

-

A solution of 4-methoxy-7-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

A solution of boron tribromide (BBr3, 1.1-1.5 equivalents) in DCM is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of water or methanol. The mixture is then neutralized with a base such as sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to give 7-methyl-1H-indol-4-ol.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 4-Methoxy-7-methyl-1H-indole | 1 eq | Low temperature (-78 °C) is crucial. | 80-95% |

| Boron Tribromide (BBr3) | 1.1-1.5 eq | Anhydrous conditions. | |

| Dichloromethane (DCM) | Solvent | Inert atmosphere. |

Part 2: The Fischer Indole Synthesis: A Classical Approach

The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[5] While potentially less regioselective than the Leimgruber-Batcho method for this specific target, it remains a valuable alternative.

Regioselectivity Considerations

The reaction of a meta-substituted phenylhydrazine, such as (3-methoxy-2-methylphenyl)hydrazine, with an aldehyde or ketone can theoretically lead to two isomeric indoles (4- and 6-substituted). The electronic nature of the substituent on the phenyl ring influences the direction of the cyclization. For an electron-donating group like methoxy, the cyclization may preferentially occur at the para position to the substituent, leading to the 6-methoxyindole as the major product. However, the presence of the adjacent methyl group may introduce steric hindrance that could favor cyclization at the less hindered ortho position, yielding the desired 4-methoxy isomer. The choice of acid catalyst and reaction conditions can also influence the regiochemical outcome.[6]

Logical Workflow for the Fischer Indole Synthesis

Caption: Fischer indole synthesis pathway for 7-methyl-1H-indol-4-ol.

Step 1: Synthesis of (3-Methoxy-2-methylphenyl)hydrazine

The synthesis of the key hydrazine intermediate starts from the commercially available 3-methoxy-2-methylaniline.

Experimental Protocol:

-

A solution of 3-methoxy-2-methylaniline (1 equivalent) in aqueous hydrochloric acid is cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO2, 1.05 equivalents) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

The cold diazonium salt solution is then added to a solution of stannous chloride (SnCl2) in concentrated hydrochloric acid at low temperature.[7]

-

The resulting hydrazine hydrochloride salt precipitates and is collected by filtration. The free hydrazine can be obtained by treatment with a base.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 3-Methoxy-2-methylaniline | 1 eq | Strict temperature control (0-5 °C). | 70-85% |

| Sodium Nitrite (NaNO2) | 1.05 eq | Slow addition. | |

| Hydrochloric Acid (HCl) | Solvent/Reagent | ||

| Stannous Chloride (SnCl2) | Reducing Agent |

Step 2 & 3: Hydrazone Formation and Fischer Cyclization

The synthesized hydrazine is condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form a hydrazone, which is then cyclized under acidic conditions.

Experimental Protocol:

-

(3-Methoxy-2-methylphenyl)hydrazine (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid.

-

The carbonyl compound (e.g., pyruvic acid, 1 equivalent) is added, and the mixture is stirred, sometimes with gentle heating, to form the hydrazone.[8]

-

An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is then added.[5] The mixture is heated to a temperature typically ranging from 80 to 150 °C.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice water. The product is then extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated. The crude product, which may be a mixture of 4- and 6-methoxy isomers, is purified by column chromatography to isolate 4-methoxy-7-methyl-1H-indole.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| (3-Methoxy-2-methylphenyl)hydrazine | 1 eq | Choice of acid catalyst and temperature can influence regioselectivity. | Variable, depending on regioselectivity |

| Pyruvic Acid (or other carbonyl) | 1 eq | ||

| Acid Catalyst (e.g., PPA) | Catalytic to excess | ||

| Ethanol/Acetic Acid | Solvent |

Step 4: Demethylation to 7-Methyl-1H-indol-4-ol

This final step is identical to the demethylation described in the Leimgruber-Batcho pathway.

Experimental Protocol:

-

Refer to the demethylation protocol in Part 1, Step 4.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 7-methyl-1H-indol-4-ol. The Leimgruber-Batcho synthesis is presented as the preferred route due to its inherent regioselectivity, which simplifies purification and generally leads to higher overall yields of the desired product. The Fischer indole synthesis, while a classic and powerful method, requires careful consideration of reaction conditions to manage the potential for isomeric product formation. The provided experimental protocols, supported by established literature, offer a solid foundation for the successful synthesis of this important indole derivative in a research and development setting.

References

-

Ishii, H. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan, 118(5), 169-183. [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dimethyl-4-nitroanisole. Retrieved from [Link]

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.

-

Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

-

Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

- Shaikh, Y. A., & Ziffer, H. (1976). Oxidative demethylation of 4,7-dimethoxyindoles. synthesis of 4,7-indoloquinones from 4,7-dimethoxyindoles.

- Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

-

PrepChem. (n.d.). Synthesis of 3,5-dimethyl-4-nitroanisole. Retrieved from [Link]

- Siu, T., & Yudin, A. K. (2002). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(12), 160-167.

- Shaikh, Y. A. (1976). Oxidative demethylation of 4,7-dimethoxyindoles. synthesis of 4,7-indoloquinones from 4,7-dimethoxyindoles.

- Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

- Hughes, D. L. (1993). The Fischer indole synthesis.

-

Wikimedia Commons. (n.d.). File:Synthesis 2,5-Dimethyl-4-(4-nitrophenylazo)anisole.svg. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.

-

Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

-

Wikipedia. (2023). Demethylation. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-nitroanisole.

-

PrepChem. (n.d.). Synthesis of p-nitroanisole. Retrieved from [Link]

- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

- Caubère, C., Caubère, P., Renard, J. P., & Jamart-Grégoire, B. (1994). Selective Demethylation and Demethoxythioalkylation of 5-Methoxyindoles. ChemInform, 25(29).

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indol-4-ol

Introduction: The Significance of Physicochemical Profiling for Novel Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] From anticancer agents to treatments for neurodegenerative diseases, the versatility of the indole ring system is well-established.[3][4] The biological efficacy of any drug candidate, however, is intrinsically linked to its physicochemical properties. These characteristics, including solubility, acidity (pKa), and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic potential.[5][6][7] This guide provides a detailed examination of the core physicochemical properties of the novel substituted indole, 7-methyl-1H-indol-4-ol (CAS 19499-91-3), a molecule of interest for drug discovery programs.

Due to the limited availability of direct experimental data for this specific compound, this whitepaper will also leverage data from its close structural analogs, 4-hydroxyindole and 7-methylindole, to provide estimated properties. Furthermore, we will present detailed, field-proven experimental protocols for the determination of these critical parameters, offering researchers and drug development professionals a robust framework for their own investigations.

Molecular Structure and Key Physicochemical Data

The structure of 7-methyl-1H-indol-4-ol incorporates both a hydroxyl group and a methyl group on the indole ring. These substitutions are expected to influence its electronic distribution, hydrogen bonding capacity, and overall polarity, thereby impacting its physicochemical behavior.

| Property | 7-methyl-1H-indol-4-ol (Predicted/Estimated) | 4-hydroxyindole (CAS 2380-94-1)[5][8] | 7-methylindole (CAS 933-67-5)[9][10] |

| Molecular Formula | C₉H₉NO | C₈H₇NO | C₉H₉N |

| Molecular Weight | 147.17 g/mol | 133.15 g/mol | 131.18 g/mol |

| Melting Point (°C) | Not available | 97-99 | 90-92 |

| Boiling Point (°C) | Not available | 245.66 (estimated) | 280 (decomposes) |

| Aqueous Solubility | Estimated to be slightly soluble | Slightly soluble in water | Slightly soluble in water |

| pKa | Estimated acidic pKa ~9.5-10.5 (hydroxyl group) | 9.89 ± 0.40 (Predicted) | Not applicable |

| logP | Estimated ~2.0-2.5 | 1.87 | 2.6 (Computed) |

Note: Values for 7-methyl-1H-indol-4-ol are estimations based on the properties of its structural analogs and require experimental verification.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a fundamental property that dictates the dissolution of a drug in the gastrointestinal tract, a prerequisite for absorption. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and erratic dosing responses.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound. Its principle lies in allowing a compound to reach saturation in a specific solvent over a defined period, followed by the quantification of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 7-methyl-1H-indol-4-ol to a sealed, screw-cap vial containing a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached.

-

Place the vial in a constant temperature shaker bath, typically maintained at 37°C to mimic physiological conditions.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the shaker bath for at least one hour to permit the settling of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a fine-pore (e.g., 0.22 µm) syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of 7-methyl-1H-indol-4-ol of known concentrations.

-

Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

-

Causality Behind Experimental Choices: The use of a constant temperature shaker ensures that the dissolution process is not influenced by temperature fluctuations and that the system reaches a true equilibrium. The filtration step is paramount to remove any suspended microparticles that would otherwise lead to an artificially high solubility value. HPLC is chosen for its high sensitivity and specificity in quantifying the analyte in a complex matrix.

Ionization Constant (pKa): Unveiling the Charge State

The pKa of a molecule describes its tendency to ionize at a given pH. For ionizable drugs, the charge state significantly affects their solubility, permeability across biological membranes, and interaction with their target.[11] 7-methyl-1H-indol-4-ol possesses a weakly acidic hydroxyl group and a very weakly basic indole nitrogen. The pKa of the hydroxyl group will be the more physiologically relevant value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[12]

Methodology:

-

Instrument Calibration:

-

Calibrate a pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of the analyte (e.g., pH 4.0, 7.0, and 10.0).

-

-

Sample Preparation:

-

Accurately weigh a known amount of 7-methyl-1H-indol-4-ol and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low. Dilute with deionized water to a final concentration of approximately 1-10 mM.

-

Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M KCl. This minimizes changes in activity coefficients during the titration.

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel (e.g., at 25°C) and immerse the calibrated pH electrode and a magnetic stirrer.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point, where half of the analyte has been neutralized.

-

Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa is the pH at half this volume. For more complex molecules, specialized software can be used to fit the titration data and determine the pKa values.

-

Trustworthiness of the Protocol: The use of a calibrated pH meter and standardized titrant ensures the accuracy of the measurements. Maintaining a constant ionic strength and temperature provides a self-validating system by controlling variables that could affect the pKa.

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter for predicting its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity.[13]

Experimental Protocol: HPLC-based Method for logP Determination

While the shake-flask method can also be used for logP determination, HPLC-based methods are often preferred for their speed, lower sample consumption, and suitability for high-throughput screening.[14][15] This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value.

Methodology:

-

System Preparation:

-

Equip an HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For logP determination, the mobile phase should be buffered at a pH where the analyte is in its neutral form.

-

-

Calibration:

-

Select a set of standard compounds with well-established logP values that span the expected logP range of the analyte.

-

Inject each standard compound and record its retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Generate a calibration curve by plotting the log(k') of the standards against their known logP values. A linear relationship should be observed.

-

-

Sample Analysis:

-

Dissolve 7-methyl-1H-indol-4-ol in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Record its retention time and calculate its log(k').

-

-

logP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the logP of 7-methyl-1H-indol-4-ol from its experimentally determined log(k').

-

Authoritative Grounding: This method is based on the principle that the retention of a compound on a nonpolar stationary phase is proportional to its hydrophobicity. The use of a calibration curve with well-characterized standards ensures that the determined logP is referenced against established values.

Spectroscopic Characterization

While a full spectroscopic analysis of 7-methyl-1H-indol-4-ol is not publicly available, data from its analogs, 4-hydroxyindole and 7-methylindole, can provide insights into its expected spectral features.

-

¹H NMR: The proton NMR spectrum of 7-methyl-1H-indol-4-ol is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group, a broad singlet for the N-H proton, and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the hydroxyl and methyl groups.

-

¹³C NMR: The carbon NMR will display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-methyl-1H-indol-4-ol (147.17 m/z). Fragmentation patterns would likely involve the loss of small neutral molecules from the indole ring.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Characteristic C-H and C=C stretching frequencies for the aromatic ring will also be present.

Conclusion

The physicochemical properties of 7-methyl-1H-indol-4-ol are critical to its potential as a drug candidate. This guide has provided an overview of its predicted properties based on structural analogs and has detailed robust, validated experimental protocols for the determination of its aqueous solubility, pKa, and logP. By understanding and applying these methodologies, researchers in drug discovery and development can effectively characterize novel indole derivatives, enabling informed decisions in the optimization of lead compounds and the selection of promising clinical candidates. The experimental verification of the estimated values presented herein is a crucial next step in the comprehensive profiling of this molecule.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

4-Hydroxyindole. (2022, October 16). ChemBK. Retrieved January 14, 2026, from [Link]

-

7-Methylindole (CAS 933-67-5) Technical Data & Application Guide. (n.d.). Retrieved January 14, 2026, from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved January 14, 2026, from [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). Retrieved January 14, 2026, from [Link]

-

What are the physicochemical properties of drug? (2023, December 13). LookChem. Retrieved January 14, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024, October 9). PubMed. Retrieved January 14, 2026, from [Link]

-

4-Hydroxyindole. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

High-Quality 7-Methylindole (CAS: 933-67-5) - Leading Manufacturer & Supplier. (n.d.). Retrieved January 14, 2026, from [Link]

-

4-Hydroxyindole-3-yl-acetaldehyde | C10H9NO2 | CID 57458874. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 14, 2026, from [Link]

-

Computational approaches to determine drug solubility. (2004). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022, August 30). Acta Scientific. Retrieved January 14, 2026, from [Link]

-

7-Methylindole | C9H9N | CID 70275. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? (2018, June 24). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

7-Methylindole. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2008, November). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.). The Distant Reader. Retrieved January 14, 2026, from [Link]

-

4-Hydroxyindole | CAS#:2380-94-1. (2025, August 23). Chemsrc. Retrieved January 14, 2026, from [Link]

-

Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023, May 12). Chemaxon. Retrieved January 14, 2026, from [Link]

-

The Chemistry of 4-Hydroxyindole: Properties and Synthesis. (2026, January 6). Retrieved January 14, 2026, from [Link]

-

Recent progress in the computational prediction of aqueous solubility and absorption. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). PubMed. Retrieved January 14, 2026, from [Link]

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved January 14, 2026, from [Link]

-

Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid. (2014, September 4). Retrieved January 14, 2026, from [Link]

- Method for synthesizing 4-hydroxyindole. (n.d.). Google Patents.

-

7-Methylindole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

7-methyl indole, 933-67-5. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

- Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chembk.com [chembk.com]

- 6. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. 4-Hydroxyindole|lookchem [lookchem.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-Depth Technical Guide to 7-Methyl-1H-indol-4-ol: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs that exhibit a wide array of biological activities.[1][2][3] Its unique bicyclic aromatic system, composed of a fused benzene and pyrrole ring, provides a versatile template for designing molecules that can interact with various biological targets. This guide focuses on a specific, yet underexplored, member of this family: 7-methyl-1H-indol-4-ol (CAS Number: 19499-91-3) . While extensive research exists for the broader indole class, this document aims to provide a comprehensive technical overview of 7-methyl-1H-indol-4-ol, synthesizing available data on its synthesis, characterization, and potential applications to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 4-Hydroxy-7-Methylindole Scaffold

The substitution pattern of 7-methyl-1H-indol-4-ol, featuring a hydroxyl group at the 4-position and a methyl group at the 7-position, imparts distinct chemical properties that are of significant interest in medicinal chemistry. The 4-hydroxyindole moiety is a key pharmacophore in several bioactive natural products, including the psychedelic compounds psilocin and psilocybin. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions within a binding pocket.

Synthesis of 7-Methyl-1H-indol-4-ol: A Proposed Methodology

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of 7-methyl-1H-indol-4-ol would likely proceed via the reaction of (3-hydroxy-2-methylphenyl)hydrazine with a suitable two-carbon synthon that can provide the C2 and C3 atoms of the indole ring.

Figure 1: Proposed Fischer Indole Synthesis pathway for 7-methyl-1H-indol-4-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on general Fischer indole synthesis procedures and should be optimized for specific laboratory conditions.

Step 1: Formation of the Hydrazone

-

Dissolve (3-hydroxy-2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of glyoxal (or a protected equivalent like glyoxal sodium bisulfite addition compound) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the condensation reaction and formation of the corresponding hydrazone. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 2: Acid-Catalyzed Cyclization

-

To the hydrazone solution, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices for this transformation.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for several hours. The cyclization involves a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[4]

-

Monitor the reaction by TLC until the starting hydrazone is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until a neutral pH is reached.

-

The crude product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 7-methyl-1H-indol-4-ol.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure compound.

Spectroscopic Characterization: A Predictive Analysis

As experimental spectroscopic data for 7-methyl-1H-indol-4-ol is not publicly available, the following section provides predicted spectral characteristics based on data from analogous compounds and general principles of spectroscopic interpretation. These predictions are intended to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 7-methyl-1H-indol-4-ol is expected to show distinct signals for the aromatic protons, the N-H and O-H protons, and the methyl group. A patent for the related compound, 4-hydroxyindole, provides some guidance for the expected chemical shifts in a DMSO-d₆ solvent.[5]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| N-H | ~10.9 | broad singlet | - | Exchangeable with D₂O. |

| O-H | ~9.2 | singlet | - | Exchangeable with D₂O. |

| H-5 | ~6.8 | doublet | J ≈ 8.0 | ortho-coupling to H-6. |

| H-6 | ~6.3 | doublet | J ≈ 8.0 | ortho-coupling to H-5. |

| H-2 | ~6.8 | multiplet | ||

| H-3 | ~6.4 | multiplet | ||

| 7-CH₃ | ~2.4 | singlet | - |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (if oxidized) | N/A |

| C-Ar (quaternary) | 140-150 |

| C-Ar (CH) | 100-125 |

| C-2 | ~123 |

| C-3 | ~103 |

| C-3a | ~118 |

| C-4 | ~149 |

| C-5 | ~105 |

| C-6 | ~110 |

| C-7 | ~120 |

| C-7a | ~128 |

| 7-CH₃ | ~15-20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Strong, broad |

| N-H stretch (indole) | ~3400 | Medium, sharp |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |

| C-O stretch (hydroxyl) | 1000-1260 | Strong |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 147.17. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals.

Figure 2: Predicted major fragmentation pathways for 7-methyl-1H-indol-4-ol in mass spectrometry.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 7-methyl-1H-indol-4-ol scaffold holds considerable potential as a building block for the synthesis of novel bioactive molecules. The indole nucleus is a common feature in compounds targeting a wide range of biological pathways, including those involved in cancer, inflammation, and infectious diseases.[2]

Workflow for Bioactivity Screening

For researchers looking to explore the biological potential of derivatives of 7-methyl-1H-indol-4-ol, a general workflow can be followed:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

The Untapped Potential of 7-Methyl-1H-indol-4-ol: A Technical Guide to a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Promising Molecule

In the vast landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure upon which a multitude of therapeutic agents have been built.[1][2][3] Its inherent ability to interact with a wide array of biological targets has cemented its importance in drug discovery.[2][4] This guide delves into the technical profile of a specific, yet underexplored, member of this family: 7-methyl-1H-indol-4-ol .

A thorough review of the scientific literature reveals a notable scarcity of direct research into the biological activities of 7-methyl-1H-indol-4-ol. This absence of data, however, does not signify a lack of potential. Instead, it presents a compelling opportunity for novel investigation. This document serves as a technical guide for researchers poised to explore this uncharted territory. We will synthesize what is known about its chemical properties, extrapolate its potential biological relevance from closely related analogs, and provide a framework for its future investigation.

The Indole Scaffold: A Foundation of Biological Activity

The indole ring system is a cornerstone of numerous natural products and synthetic drugs, demonstrating a remarkable spectrum of pharmacological activities.[1][5][6] This versatility stems from its unique electronic properties and the ability of its core structure to be readily functionalized, allowing for the fine-tuning of its interaction with biological macromolecules.

Indole derivatives have been successfully developed into drugs for a wide range of diseases, including:

-

Cancer: Sunitinib, a multi-targeted tyrosine kinase inhibitor.[1]

-

Infectious Diseases: Delavirdine, a non-nucleoside reverse transcriptase inhibitor for HIV.[7]

-

Neurological Disorders: The natural alkaloid reserpine, used as an antipsychotic and antihypertensive agent.[7]

The ubiquity of the indole scaffold in clinically approved drugs underscores its significance and suggests that even its lesser-studied derivatives, such as 7-methyl-1H-indol-4-ol, warrant closer examination.[1][6]

Synthesis of 7-Methyl-1H-indol-4-ol: A Practical Approach

While biological data is limited, the chemical synthesis of 7-methyl-1H-indol-4-ol and its precursors is documented. A common route to substituted indoles involves the cyclization of appropriately substituted anilines. The following diagram outlines a generalized synthetic workflow, adaptable for the specific synthesis of 7-methyl-1H-indol-4-ol.

Caption: A generalized workflow for the synthesis of indole derivatives.

Experimental Protocol: A Representative Synthetic Route

The following protocol is a representative example of a synthetic approach that can be adapted for the preparation of 7-methyl-1H-indol-4-ol. This is a generalized procedure, and specific reaction conditions may require optimization.

-

Starting Material: Select a suitable commercially available substituted aniline, such as 2-methyl-5-nitrophenol.

-

Protection of Functional Groups: Protect the hydroxyl group, for example, as a benzyl ether, to prevent unwanted side reactions.

-

Reduction of the Nitro Group: Reduce the nitro group to an amine using a standard reducing agent like catalytic hydrogenation (e.g., H2, Pd/C) or a metal catalyst (e.g., SnCl2).

-

Indole Ring Formation: Employ a classical indole synthesis, such as the Fischer, Bischler, or Nenitzescu indole synthesis, to construct the indole ring.[7] The choice of method will depend on the specific precursor and desired substitution pattern.

-

Deprotection: Remove the protecting group from the hydroxyl function to yield the final product, 7-methyl-1H-indol-4-ol.

-

Purification: Purify the final compound using techniques such as column chromatography or recrystallization to obtain a high-purity product for biological evaluation.

Extrapolating Biological Potential: Insights from a Close Analog

While direct studies on 7-methyl-1H-indol-4-ol are lacking, a recent study on its close structural analog, 5-methyl-1H-indol-4-ol , provides a tantalizing glimpse into its potential biological relevance. This compound has been utilized as a synthetic precursor for the enzymatic phosphorylation to produce 5-methylpsilocybin, a novel analog of the psychedelic compound psilocybin.

This suggests that 7-methyl-1H-indol-4-ol could also serve as a scaffold for the development of novel psychoactive compounds or modulators of serotonergic receptors. The 5-HT (serotonin) receptors are a major target for drugs treating a variety of neurological and psychiatric disorders.

Proposed Avenues for Biological Investigation

Given the "privileged" nature of the indole scaffold and the intriguing application of a close analog, a systematic biological evaluation of 7-methyl-1H-indol-4-ol is warranted. The following experimental workflows are proposed as a starting point for elucidating its biological activity.

Caption: A workflow for the initial biological screening of 7-methyl-1H-indol-4-ol.

Broad-Spectrum Phenotypic Screening

A logical first step is to perform broad-spectrum phenotypic screens to identify any potential areas of biological activity.

Experimental Protocol: Antiproliferative Assay (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media.

-

Compound Preparation: Prepare a stock solution of 7-methyl-1H-indol-4-ol in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serially diluted compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilization buffer.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Screening: Exploring the Kinase Inhibitory Potential

Given that many indole derivatives are kinase inhibitors, a targeted screen against a panel of kinases would be a high-yield starting point.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Panel: Select a panel of therapeutically relevant kinases (e.g., receptor tyrosine kinases like VEGFR, EGFR; serine/threonine kinases like CDKs).

-

Assay Principle: Utilize a suitable assay format, such as a fluorescence-based assay or a radiometric assay, to measure kinase activity.

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound (7-methyl-1H-indol-4-ol) at various concentrations.

-

Incubation: Incubate the reaction mixture to allow the kinase to phosphorylate its substrate.

-

Detection: Detect the phosphorylated substrate using a method appropriate for the chosen assay format.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Future Directions and Conclusion

The lack of published data on the biological activity of 7-methyl-1H-indol-4-ol represents a significant knowledge gap and a compelling opportunity for discovery. Its structural similarity to the indole scaffold, a proven pharmacophore, and the intriguing use of a close analog in the synthesis of a psychoactive compound suggest that this molecule is ripe for investigation.

Future research should focus on:

-

Systematic Screening: Conducting broad phenotypic and target-based screens to uncover novel biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 7-methyl-1H-indol-4-ol to understand how structural modifications impact its biological profile.

-

Computational Modeling: Employing in silico methods to predict potential biological targets and guide experimental work.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- de Sá Alves, F. F., de Almeida, J. F., & de Souza, M. C. B. V. (2010). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini-Reviews in Medicinal Chemistry, 10(7), 668-685.

- Sravanthi, T. V., & Manju, S. L. (2016). Indoles-A promising scaffold for drug development. European Journal of Pharmaceutical Sciences, 91, 1-10.

- Indole and indoline scaffolds in drug discovery.

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.

- 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed.

- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]

- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword for the Modern Drug Discovery Professional

An In-depth Technical Guide to 7-Methyl-1H-Indol-4-ol Derivatives and Analogs

The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold from which nature and scientists have crafted molecules that profoundly interact with human biology.[1][2] Within this vast family, the 4-hydroxyindole substructure represents a particularly compelling starting point for therapeutic innovation, most famously embodied by psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin.[3][4] This guide delves into the chemistry and pharmacology of the 7-methyl-1H-indol-4-ol core, a specific yet significant variation of this scaffold. By examining its synthesis, key analogs, structure-activity relationships, and therapeutic potential, we aim to provide researchers, chemists, and drug development professionals with a comprehensive technical resource to navigate and innovate within this exciting chemical space. Our focus extends beyond mere recitation of facts to an exploration of the underlying scientific rationale—the "why" behind synthetic choices and the causal links between molecular structure and biological function.

The 7-Methyl-1H-Indol-4-ol Core: A Structural and Electronic Analysis

The 7-methyl-1H-indol-4-ol core is defined by an indole ring system featuring a hydroxyl group at the C4 position and a methyl group at the C7 position. Understanding the influence of these substituents is fundamental to predicting the molecule's reactivity, metabolic fate, and receptor interactions.

-

The 4-Hydroxy Group: This electron-donating group significantly influences the electronic character of the indole ring. It renders the pyrrole ring electron-rich, making the molecule susceptible to oxidation, a primary cause of the instability of analogs like psilocin.[5] This hydroxyl group is also a critical hydrogen bond donor and acceptor, playing a pivotal role in binding to target receptors, particularly serotonin receptors.[6][7]

-

The 7-Methyl Group: The addition of a methyl group at the C7 position introduces both steric and electronic effects.

-

Electronic Effect: As an electron-donating group, it further increases the electron density of the aromatic system.

-

Steric Hindrance: Its proximity to the indole nitrogen (N1) can influence N-alkylation reactions and may sterically hinder the binding of certain metabolizing enzymes, potentially altering the molecule's pharmacokinetic profile compared to its non-methylated counterparts.

-

Lipophilicity: The methyl group increases the overall lipophilicity of the scaffold, which can impact properties such as solubility, membrane permeability, and plasma protein binding.

-

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 7-Methyl-1H-indol-4-ol | [8][9] |

| CAS Number | 19499-91-3 | [8] |

| Molecular Formula | C₉H₉NO | [8][10] |

| Molar Mass | 147.17 g/mol | [8] |

| Appearance | Data not widely available; parent 4-hydroxyindole is a light green or brown solid. | [6] |

| Parent Compound | 7-Methylindole | [10][11] |

Synthetic Pathways to the 4-Hydroxyindole Scaffold

The synthesis of substituted 4-hydroxyindoles is a non-trivial challenge that has been approached through several strategic routes. The choice of strategy often depends on the desired substitution pattern and scalability requirements.

Strategy 1: Classic Indole Syntheses

Named reactions like the Fischer-Indole synthesis are foundational but can present challenges. For instance, the Fischer-Indole reaction may lack the necessary regioselectivity to reliably produce the 4-substituted isomer, making it less ideal for this specific scaffold.[3][12] Modified Bischler-Möhlau reactions have also been explored for producing 4-hydroxy and 6-hydroxy isomers from the condensation of m-aminophenol and benzoin.[13]

Strategy 2: Synthesis from Pre-functionalized Aromatics

A more robust and widely adopted strategy involves building the indole ring onto a pre-functionalized benzene derivative. A prominent example is the synthesis of psilocin and its analogs, which serves as an excellent template for understanding the synthesis of 4-hydroxy-tryptamines.

A common pathway starts with commercially available 4-acetoxyindole.[14] This approach involves a four-step sequence:

-

Acylation: Reaction with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.

-

Amidation: Treatment with dimethylamine to yield a ketoamide.

-

Reduction: A strong reducing agent like lithium aluminum hydride (LAH) simultaneously reduces the two ketone functionalities and the acetoxy group to yield psilocin (4-hydroxy-N,N-dimethyltryptamine).

-

Phosphorylation (for Psilocybin): Direct phosphorylation of the 4-hydroxy group using an agent like phosphorus oxychloride (POCl₃) yields the phosphate ester prodrug, psilocybin.[14]

This workflow is visualized below.

Caption: Metabolic activation of psilocybin and its target engagement.

Prodrug Strategies and Stability Enhancement

A major challenge in working with psilocin is its chemical instability. The electron-rich 4-hydroxyindole core is prone to oxidation, leading to degradation during storage and formulation. [5]This has driven the development of more stable prodrugs. While psilocybin is the natural prodrug, synthetic alternatives offer potential advantages in manufacturing and stability.

A recent study explored a library of psilocin ester prodrugs and salts. [5]The goal was to identify compounds that are stable for storage but rapidly convert to psilocin in vivo. This research identified several promising candidates, such as psilocin benzoate, that demonstrated superior stability and straightforward synthesis compared to psilocybin. [5] Table 2: Comparison of Psilocin and Prodrug Strategies

| Compound | Key Feature | Advantage(s) | Disadvantage(s) | Source(s) |

| Psilocin | Active Metabolite | Direct activity, no metabolic conversion needed | Prone to oxidation, poor chemical stability | [5] |

| Psilocybin | Phosphate Prodrug | Natural, well-studied, improved stability over psilocin | Complex multi-step or kilogram-scale synthesis can be challenging | [5][14] |

| Ester Prodrugs | Synthetic Prodrugs | Easy, one-step synthesis from psilocin; tunable metabolic lability; improved stability | Newer, less clinical data available | [5] |

| Phosphonate Analogs | Non-hydrolysable | Stable C-P bond prevents enzymatic cleavage, potentially altering pharmacology | Different receptor binding profile, synthesis can be complex | [3][12] |

Structure-Activity Relationships (SAR)

Modifying the 4-hydroxyindole scaffold at different positions allows for the fine-tuning of its pharmacological properties.

-

C4 Position: The nature of the substituent is critical. A free hydroxyl (psilocin) is required for 5-HT₂A receptor agonism. Converting it to a phosphate (psilocybin) or an ester creates a prodrug that masks this activity until cleaved in vivo. [5]Non-hydrolysable phosphonate analogs show altered receptor selectivity, with some demonstrating a preference for 5-HT₂A over 5-HT₂B receptors compared to psilocin. [3]* N,N-Alkyl Groups: The identity of the alkyl groups on the tryptamine nitrogen influences potency and receptor selectivity. For example, replacing the N,N-dimethyl groups (DMT) with N-methyl, N-isopropyl (MIPT) has been shown to alter the binding affinity for 5-HT₂A and 5-HT₂B receptors. [3]* C7 Position (Methyl Group): While direct SAR studies on 7-methyl analogs are less common in publicly available literature, general medicinal chemistry principles suggest the methyl group could:

-

Increase affinity through favorable hydrophobic interactions in the receptor binding pocket.

-

Block a potential site of metabolism (e.g., aromatic hydroxylation), thereby increasing the compound's half-life.

-

Introduce steric hindrance that could either decrease affinity or alter the binding pose to favor a different signaling outcome (e.g., biased agonism).

-

Future Directions and Conclusion

The 7-methyl-1H-indol-4-ol core and its analogs represent a rich field for drug discovery, extending far beyond the classical psychedelic applications of psilocybin. The renewed clinical interest in these compounds for treating severe mental health disorders underscores the need for continued innovation.

Key areas for future research include:

-

Scalable Synthesis: Developing more efficient, cost-effective, and scalable syntheses for cGMP production of these analogs is crucial for clinical development. [14]2. Novel Prodrugs: Expanding the library of prodrugs to optimize for specific delivery routes, duration of action, and manufacturing simplicity. [5]3. Non-Hallucinogenic Analogs: A major goal is to decouple the therapeutic benefits (e.g., antidepressant effects) from the hallucinogenic activity. [4]This may be achievable by designing biased agonists that selectively activate certain downstream signaling pathways at the 5-HT₂A receptor without engaging those responsible for psychedelic effects.

-

Targeted SAR Studies: Systematically exploring substitutions around the indole ring, including at the C7 position, to build a comprehensive SAR model that can guide the rational design of next-generation therapeutics.

References

-

Glatt F, et al. (2024). Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. RSC Medicinal Chemistry. Available from: [Link]

-

Govaerts C. (2023). Synthesis of Psilocybin Analogues and other 5-HT Receptor Agonists for Stimulation of Neurotransmission. Master's Dissertation, Ghent University. Available from: [Link]

-

V-K A, et al. (2024). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. Available from: [Link]

-

Veranova. (2023). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova Whitepaper. Available from: [Link]

-

Glatt F, et al. (2024). Synthesis and bioactivity of psilocybin analogues containing a stable carbon-phosphorus bond. ResearchGate. Available from: [Link]

-

PubChem. 7-[amino(methyl)amino]-1H-indol-4-ol. National Center for Biotechnology Information. Available from: [Link]

-

Gein V.L, et al. (2021). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available from: [Link]

-

Wikipedia. 7-Methylindole. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

NIST. 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

Alam M, et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available from: [Link]

-

Sadeghpour M, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

-

Mubassir M, et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Available from: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 19499-91-3|7-Methyl-1H-indol-4-ol|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 11. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. veranova.com [veranova.com]

The Synthetic Heart of Novel Psychedelics: A Technical Guide to 7-Methyl-1H-indol-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 7-methyl-1H-indol-4-ol, a synthetic indole derivative. Despite the rich natural diversity of indole alkaloids, there is currently no scientific evidence to support the natural occurrence of this specific compound. Instead, its significance lies in its potential as a key synthetic intermediate for the development of novel psychoactive compounds, particularly C-7 substituted analogs of psilocin. This document details its chemical properties, proposes a viable synthetic pathway, and outlines its application in the synthesis of 7-methylpsilocin (7-methyl-4-hydroxy-N,N-dimethyltryptamine). Furthermore, it explores the potential pharmacological profile of such analogs based on established structure-activity relationships of psychedelic tryptamines, offering a forward-looking perspective for neuroscience research and therapeutic development.

Introduction: The Quest for Novel Tryptamines

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1] Within this class, the psychedelic tryptamines, such as psilocin (the active metabolite of psilocybin), have garnered significant interest for their therapeutic potential in treating a range of psychiatric disorders, including depression and anxiety.[2] Psilocin exerts its effects primarily through agonist activity at serotonin 2A (5-HT2A) receptors.[1][3]

The exploration of psilocin analogs is a burgeoning field aimed at fine-tuning the pharmacological profile of these compounds—potentially separating therapeutic effects from psychoactive properties or altering the duration of action.[2] Modifications to the indole core are a key strategy in this endeavor. While substitutions at the 4- and 5-positions of the indole ring have been explored, the 7-position offers another avenue for creating novel derivatives. 7-Methyl-1H-indol-4-ol emerges as a critical, synthetically-derived building block for accessing these C-7 substituted tryptamines, specifically 7-methylpsilocin. This guide serves as a technical resource for the synthesis and potential application of this compound.

Chemical Properties and Characterization of 7-Methyl-1H-indol-4-ol

7-Methyl-1H-indol-4-ol is an off-white crystalline solid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₉NO | ChemScene[4] |

| Molecular Weight | 147.17 g/mol | ChemScene[4] |

| CAS Number | 19499-91-3 | BLD Pharm[5] |

| IUPAC Name | 7-methyl-1H-indol-4-ol | - |

| Synonyms | 7-Methyl-4-hydroxy-indole | ChemScene[4] |

Spectroscopic Data: As of this writing, detailed experimental NMR and mass spectrometry data for 7-methyl-1H-indol-4-ol are not widely available in peer-reviewed literature. However, mass spectra for the related compounds, 7-methylindole and 4-methylindole, are available in the NIST WebBook and can serve as a reference for fragmentation patterns.[6][7] For novel synthesis, full characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry would be required.

Proposed Synthesis of 7-Methyl-1H-indol-4-ol

While a specific published synthesis for 7-methyl-1H-indol-4-ol is not readily found, a viable route can be designed based on the well-established Leimgruber-Batcho indole synthesis.[8][9] This method is advantageous for its mild conditions and high yields, starting from readily available ortho-nitrotoluene derivatives.

Proposed Synthetic Workflow:

Caption: Proposed Leimgruber-Batcho synthesis of 7-Methyl-1H-indol-4-ol.

Step-by-Step Methodology:

-

Protection of the Phenolic Group: The starting material, 2-methyl-3-nitrophenol, would first have its hydroxyl group protected, for example, through methylation using dimethyl sulfate (DMS) to yield 1-methoxy-2-methyl-3-nitrobenzene.

-

Enamine Formation: The resulting methoxy-nitrotoluene derivative is then reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine. This forms the characteristic push-pull enamine intermediate, trans-β-dimethylamino-2-nitro-6-methoxystyrene.[8]

-

Reductive Cyclization: The nitro group of the enamine is reduced, typically using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or other reducing agents like sodium hydrosulfite.[8][9] This reduction prompts a spontaneous cyclization and elimination of dimethylamine to form the indole ring, yielding 4-methoxy-7-methylindole.

-

Demethylation: The final step involves the cleavage of the methyl ether to reveal the free hydroxyl group. This is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane, yielding the target compound, 7-methyl-1H-indol-4-ol.

Application in the Synthesis of 7-Methylpsilocin

The primary utility of 7-methyl-1H-indol-4-ol is as a precursor to 7-methylpsilocin. The Speeter-Anthony tryptamine synthesis is a classic and reliable method for this transformation.[4][10] It involves the introduction of a dimethylaminoethyl side chain at the C-3 position of the indole.

Experimental Protocol: Speeter-Anthony Synthesis of 7-Methylpsilocin

Caption: Workflow for the synthesis of 7-methylpsilocin from 7-methyl-1H-indol-4-ol.

Step-by-Step Methodology:

-

Protection of the 4-Hydroxy Group: The phenolic hydroxyl group of 7-methyl-1H-indol-4-ol is first protected to prevent unwanted side reactions. A common protecting group is benzyl, introduced by reacting the starting material with benzyl bromide (BnBr) in the presence of a base, to yield 4-benzyloxy-7-methylindole.[11]

-

Reaction with Oxalyl Chloride: The protected indole is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise, leading to an electrophilic substitution at the C-3 position to form the highly reactive 4-benzyloxy-7-methyl-3-indoleglyoxylyl chloride.[12]

-

Amide Formation: The crude glyoxylyl chloride is then reacted immediately with an excess of dimethylamine (in a suitable solvent like THF) to form the stable 4-benzyloxy-N,N-dimethyl-7-methyl-3-indoleglyoxylamide.[10]

-

Reduction to Tryptamine: The glyoxylamide is reduced to the corresponding tryptamine using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in a high-boiling ether solvent like dioxane or THF.[11] This step yields 4-benzyloxy-7-methyl-N,N-dimethyltryptamine.

-

Deprotection: The final step is the removal of the benzyl protecting group. This is cleanly achieved by catalytic hydrogenolysis (H₂ gas over a palladium on carbon catalyst), which cleaves the benzyl ether to yield the final product, 7-methylpsilocin.[11]

Potential Pharmacological Significance of 7-Methylpsilocin

While no direct pharmacological data for 7-methylpsilocin exists in the current literature, its potential activity can be inferred from structure-activity relationship (SAR) studies of other psilocin analogs.[2][13]

-

Serotonin Receptor Affinity: Like psilocin, 7-methylpsilocin is expected to be an agonist at serotonin receptors, particularly the 5-HT2A subtype, which is the primary target for psychedelic effects.[3][13]

-

Influence of the C-7 Methyl Group: The introduction of a methyl group at the C-7 position may influence the compound's pharmacological profile in several ways:

-

Lipophilicity: The methyl group will slightly increase the lipophilicity of the molecule, which could affect its ability to cross the blood-brain barrier and its overall pharmacokinetics.

-

Receptor Binding: The steric bulk of the methyl group, although small, could alter the orientation of the molecule within the 5-HT2A receptor binding pocket, potentially affecting its affinity and functional efficacy compared to psilocin. Studies on other ring-substituted tryptamines have shown that substitutions can modulate potency and efficacy.[14]

-

Metabolism: The methyl group might influence the metabolic stability of the compound, potentially altering its duration of action.

-

The head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[2][14] In vivo testing of 7-methylpsilocin using the HTR assay would be a critical first step in characterizing its psychoactive effects.

Future Research Directions

7-Methyl-1H-indol-4-ol represents a gateway to a novel class of psychedelic analogs. Future research should focus on:

-

Optimized Synthesis: Developing and publishing a high-yield, scalable synthesis for 7-methyl-1H-indol-4-ol to make it more accessible to the research community.

-

Full Characterization: Complete synthesis and full in vitro and in vivo characterization of 7-methylpsilocin, including receptor binding assays, functional assays (e.g., calcium mobilization), and HTR studies.[2]

-

Pharmacokinetic Profiling: Determining the metabolic fate and pharmacokinetic profile of 7-methylpsilocin to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Exploration of Other Derivatives: Using 7-methyl-1H-indol-4-ol as a platform to synthesize other C-7 substituted tryptamines with different N-alkyl substituents (e.g., ethyl, propyl) to further explore the structure-activity relationships in this series.

References

- Glatfelter, G. C., et al. (2022). Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice.